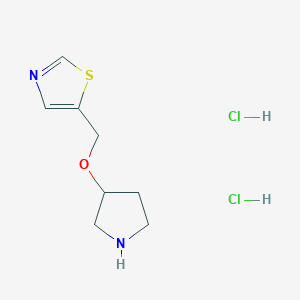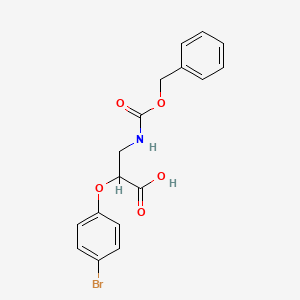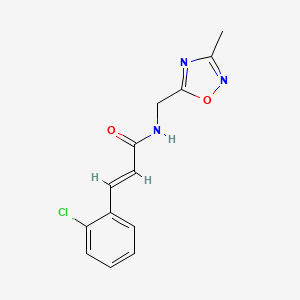![molecular formula C22H23NO6S2 B2677865 Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946268-85-5](/img/structure/B2677865.png)
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate are not fully detailed in the search results. A similar compound, Ethyl 3-(3,4-dimethoxyphenyl)propionate, has a refractive index n20/D 1.513 (lit.), boiling point 193 °C/20 mmHg (lit.), melting point 13 °C (lit.), and density 1.112 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Characterization
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate and its derivatives are utilized in various synthetic and characterization studies. They have been used in the synthesis of bridged 3-benzazepine derivatives as dopamine analogues, highlighting their role in creating conformationally restricted compounds for neurological research (Gentles et al., 1991). Additionally, they are involved in the synthesis of polyhydroquinoline derivatives using catalytic methods, indicating their utility in creating complex organic structures (Khaligh, 2014).
Biological and Medicinal Research
In biological and medicinal contexts, these compounds have been explored for their antiproliferative activity. Specifically, novel thiophene and thienopyrimidine derivatives have been tested for their effectiveness against cancer cell lines, demonstrating their potential in cancer research (Ghorab et al., 2013). Moreover, they have been utilized in antimicrobial evaluations, indicating their potential in developing new antimicrobial agents (Abaee & Cheraghi, 2013).
Material Science and Chemistry
In material science, these compounds are used in the development of novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating their utility in textile and materials engineering (Iyun et al., 2015). Furthermore, they are integral in the synthesis and characterization of poly(thiophene sulfides) prepared via oxidative polymerization methods, showcasing their importance in the field of polymer chemistry (Chahma, 2005).
properties
IUPAC Name |
ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-5-29-22(24)20-21(17(13-30-20)15-8-6-14(2)7-9-15)31(25,26)23-16-10-11-18(27-3)19(12-16)28-4/h6-13,23H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDAVVTVDTWCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2677783.png)


![N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2677789.png)

![N-(4-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2677795.png)


![2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2677798.png)

![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2677801.png)

![1-(4-bromophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2677803.png)